Molecular Topology and Hydrogen Bonding Capacity: Carbonyl Linker vs. Direct Amine Analog
The presence of a carbonyl linker in 3-(piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione introduces an additional hydrogen bond acceptor and alters molecular topology compared to its closest commercially available analog, 3-(piperazin-1-yl)thiolane 1,1-dioxide, where the piperazine is directly attached to the thiolane ring. The target compound has a computed hydrogen bond acceptor count of 4, versus 4 for the analog, but critically, the carbonyl oxygen provides a geometrically distinct acceptor vector that is absent in the direct amine analog . The topological polar surface area (TPSA) of the target compound is 66.9 Ų, compared to 58.8 Ų for the analog, representing a 13.8% increase in polar surface area that can influence membrane permeability and target engagement profiles [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Geometry |
|---|---|
| Target Compound Data | TPSA = 66.9 Ų; 4 H-bond acceptors including a geometrically distinct carbonyl oxygen |
| Comparator Or Baseline | 3-(Piperazin-1-yl)thiolane 1,1-dioxide: TPSA = 58.8 Ų; 4 H-bond acceptors, all sulfone or amine nitrogens |
| Quantified Difference | ΔTPSA = +8.1 Ų (+13.8%); distinct acceptor vector from amide carbonyl |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
The larger TPSA and unique carbonyl acceptor vector make the target compound a differentiated tool for probing hydrogen-bond-dependent biological targets where the direct amine analog may fail to establish critical interactions.
- [1] PubChem. (2025). Computed Properties for CID 16276555. National Library of Medicine. View Source
